6-(Aminomethyl)morpholin-3-one
Overview
Description
Mechanism of Action
Target of Action
This compound is a morpholine derivative and is primarily used as a research chemical
Mode of Action
As a research chemical, it is often used in the synthesis of other compounds . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Given its structure, it may be involved in reactions related to morpholine derivatives . .
Result of Action
As a research chemical, its effects are likely dependent on the context of its use, such as the specific reactions it is involved in and the compounds it is combined with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)morpholin-3-one typically involves the reaction of amino alcohols with α-haloacid chlorides. A common method includes a sequence of coupling, cyclization, and reduction reactions . For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization to form the morpholine ring, and finally, reduction to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include the use of solid-phase synthesis techniques to enhance yield and purity . Additionally, the use of transition metal catalysis can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted morpholines and morpholinones, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
6-(Aminomethyl)morpholin-3-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Morpholine: A structurally similar compound with a wide range of applications in pharmaceuticals and industry.
Piperidine: Another heterocyclic amine with similar chemical properties but different biological activities.
Uniqueness: 6-(Aminomethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(aminomethyl)morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAANKOMZXHCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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